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Compound of Interest

Compound Name:
5-Hydroxy-3-methylpyridine-2-

carbonitrile

Cat. No.: B1438620 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Hydroxy-3-methylpyridine-2-carbonitrile (CAS: 228867-86-5), a substituted pyridine

derivative of interest to researchers in medicinal chemistry and materials science. While direct

experimental spectra for this specific molecule are not widely published, this document

leverages established spectroscopic principles and data from structurally analogous

compounds to provide a detailed predictive analysis. This guide is intended to serve as a

valuable resource for scientists involved in the synthesis, characterization, and application of

this and related heterocyclic compounds.

Molecular Structure and Predicted Spectroscopic
Features
5-Hydroxy-3-methylpyridine-2-carbonitrile possesses a unique combination of functional

groups on a pyridine core, each contributing distinct signatures to its spectroscopic profile.

Understanding these contributions is key to confirming the molecule's identity and purity.

Molecular Formula: C₇H₆N₂O[1] Molecular Weight: 134.14 g/mol [1] Predicted Physical

Appearance: Light yellow to yellow solid[1]

The key structural features influencing the spectra are:

A pyridine ring, an aromatic heterocycle.
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A hydroxyl (-OH) group at position 5.

A methyl (-CH₃) group at position 3.

A nitrile (-C≡N) group at position 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 5-Hydroxy-3-methylpyridine-2-carbonitrile, both ¹H and ¹³C NMR will provide

critical information about the molecular framework.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methyl protons, and the hydroxyl proton. The solvent used for analysis (e.g., DMSO-d₆, CDCl₃)

will influence the chemical shift of the exchangeable hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Hydroxy-3-methylpyridine-2-carbonitrile
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

Pyridine-H (H4) ~7.0-7.5 Doublet (d) 1H Coupled to H6.

Pyridine-H (H6) ~8.0-8.5 Doublet (d) 1H Coupled to H4.

Methyl-H (-CH₃) ~2.3-2.6 Singlet (s) 3H

No adjacent

protons to couple

with. Based on

similar

compounds like

3-amino-5-

methylpyridine-2-

carbonitrile

where the methyl

protons appear

at 2.34 ppm.[2]

Hydroxyl-H (-OH)
Variable (e.g.,

5.0-10.0)

Broad Singlet (br

s)
1H

Chemical shift is

concentration

and solvent

dependent; will

exchange with

D₂O.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will account for all seven carbon atoms in the molecule, with their

chemical shifts being influenced by their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Hydroxy-3-methylpyridine-2-carbonitrile
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C2-CN ~115-120
The nitrile carbon is relatively

deshielded.

C3-CH₃ ~130-140 Attached to the methyl group.

C4 ~120-130 Aromatic CH.

C5-OH ~150-160

Attached to the electron-

donating hydroxyl group,

leading to downfield shift.

C6 ~140-150
Aromatic CH, deshielded by

the ring nitrogen.

-CH₃ ~15-20

Typical chemical shift for a

methyl group on an aromatic

ring.

-C≡N ~115-125 Nitrile carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-Hydroxy-3-methylpyridine-2-carbonitrile is expected to

show characteristic absorption bands for the O-H, C-H, C≡N, and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for 5-Hydroxy-3-methylpyridine-2-carbonitrile
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

O-H stretch (hydroxyl) 3200-3600 Broad
The broadness is due

to hydrogen bonding.

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (methyl) 2850-3000 Medium

C≡N stretch (nitrile) 2220-2260 Strong, sharp

This is a very

characteristic peak for

nitriles. For 3-amino-

5-methylpyridine-2-

carbonitrile, this peak

is observed at 2216

cm⁻¹.[2]

C=C/C=N stretch

(aromatic ring)
1400-1600 Medium to Strong

Multiple bands are

expected in this

region, characteristic

of the pyridine ring.

C-O stretch (hydroxyl) 1200-1300 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Hydroxy-3-methylpyridine-2-carbonitrile, electron ionization (EI) or

electrospray ionization (ESI) could be used.

Molecular Ion (M⁺): The most important peak would be the molecular ion peak. With a

molecular weight of 134.14 g/mol , a peak at m/z = 134 would be expected in EI-MS, and a

peak at m/z = 135 ([M+H]⁺) would be expected in ESI-MS (positive ion mode).

Fragmentation Pattern: Common fragmentation pathways could involve the loss of small

molecules such as CO, HCN, or radicals like •CH₃. The stability of the pyridine ring would

likely result in it being a prominent fragment.
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Experimental Protocols
To obtain the actual spectroscopic data for 5-Hydroxy-3-methylpyridine-2-carbonitrile, the

following standard protocols should be followed.

NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition (ATR-FTIR)
Caption: Workflow for ATR-FTIR data acquisition.

MS Data Acquisition (ESI-MS)
Caption: Workflow for ESI-MS data acquisition.

Conclusion
The predictive spectroscopic data and standardized protocols outlined in this guide provide a

solid foundation for researchers working with 5-Hydroxy-3-methylpyridine-2-carbonitrile. By

understanding the expected NMR, IR, and MS signatures, scientists can confidently verify the

synthesis of this compound and proceed with their research and development activities. The

provided workflows ensure that high-quality, reproducible data is obtained, upholding the

principles of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Analysis of 5-Hydroxy-3-
methylpyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1438620#spectroscopic-data-nmr-ir-ms-
for-5-hydroxy-3-methylpyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1438620#spectroscopic-data-nmr-ir-ms-for-5-hydroxy-3-methylpyridine-2-carbonitrile
https://www.benchchem.com/product/b1438620#spectroscopic-data-nmr-ir-ms-for-5-hydroxy-3-methylpyridine-2-carbonitrile
https://www.benchchem.com/product/b1438620#spectroscopic-data-nmr-ir-ms-for-5-hydroxy-3-methylpyridine-2-carbonitrile
https://www.benchchem.com/product/b1438620#spectroscopic-data-nmr-ir-ms-for-5-hydroxy-3-methylpyridine-2-carbonitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1438620?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

